JWH 250-d11
Overview
Description
JWH 250-d11: is a synthetic cannabinoid, specifically a deuterated analog of JWH-250. It belongs to the phenylacetylindole family and acts as a cannabinoid agonist at both the CB1 and CB2 receptors . The compound is used primarily in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 250-d11 involves the introduction of deuterium atoms into the JWH-250 molecule. This is typically achieved through a multi-step synthetic route that includes:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the phenylacetyl group: The phenylacetyl group is introduced via Friedel-Crafts acylation.
Deuteration: Deuterium atoms are introduced using deuterated reagents under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale synthesis of the indole core and phenylacetyl intermediates.
Deuteration: Use of deuterated reagents in large quantities to achieve the desired level of deuteration.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: JWH 250-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenylacetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or phenylacetyl derivatives.
Scientific Research Applications
JWH 250-d11 is used in various scientific research applications, including:
Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.
Biology: Investigating the interaction of synthetic cannabinoids with the endocannabinoid system.
Medicine: Exploring potential therapeutic applications of synthetic cannabinoids in pain management and neurological disorders.
Industry: Developing analytical methods for detecting synthetic cannabinoids in biological samples
Mechanism of Action
JWH 250-d11 exerts its effects by acting as an agonist at the CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .
Comparison with Similar Compounds
JWH-018: Another synthetic cannabinoid with a naphthalene ring instead of the 2’-methoxy-phenylacetyl group.
JWH-073: Similar structure but with a different alkyl chain length.
Uniqueness: JWH 250-d11 is unique due to its deuterated nature, which makes it useful in isotopic labeling studies. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, making it valuable for research purposes .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i1D3,3D2,4D2,9D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLSJIQJQKDDCM-RYFBRYQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857901 | |
Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-78-4 | |
Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.